N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative with a hydrochloride salt modification. The compound features a triazine core substituted at the 2-position with a 4-chlorophenyl group, the 4-position with a p-tolyl (methylphenyl) group, and the 6-position with a morpholino (tetrahydro-1,4-oxazin-4-yl) moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery and materials science .
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-14-2-6-16(7-3-14)22-18-24-19(23-17-8-4-15(21)5-9-17)26-20(25-18)27-10-12-28-13-11-27;/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGLTHXZNYXGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: The triazine ring is then subjected to substitution reactions to introduce the 4-chlorophenyl, morpholino, and p-tolyl groups. These reactions often require the use of specific catalysts and reagents to ensure high yield and selectivity.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, high yield, and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Catalysts such as palladium or copper may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazine Cores
The following compounds share the 1,3,5-triazine scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase reactivity and binding affinity in biological systems, while electron-donating groups (e.g., 4-methoxyphenyl) improve solubility .
- Salt Forms : Hydrochloride derivatives (e.g., target compound and ’s 5205) exhibit higher solubility than free bases, critical for in vivo applications .
- Synthetic Routes: Most analogues are synthesized via nucleophilic substitution reactions using 2,4-dichloro-6-morpholino-1,3,5-triazine as a precursor, reacting with amines (e.g., p-toluidine or 4-chloroaniline) under basic conditions .
Physicochemical and Analytical Data
Comparative data for select compounds:
*Estimated based on yields of similar compounds in –5.
Biological Activity
N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 433.34 g/mol
- CAS Number : 1179476-56-2
The compound belongs to the class of aromatic triazines, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. Its structure is pivotal for its biological activity and interaction with various molecular targets.
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, modulating their activity. This interaction can lead to altered metabolic pathways that are crucial for cellular function.
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. For example, it has demonstrated significant antiproliferative effects against triple-negative breast cancer cell lines (MDA-MB231), suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.
Anticancer Activity
A notable study investigated the effects of various triazine derivatives on cancer cell lines. This compound was part of a series that showed promising results in inhibiting the growth of MDA-MB231 cells with a GI50 value of approximately M . This indicates strong potential for further development as an anticancer therapeutic.
Antimicrobial Studies
In vitro tests have indicated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. These findings suggest that modifications in the triazine structure could enhance efficacy against specific pathogens.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Diazotization : The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid.
- Coupling Reaction : The diazonium salt is then coupled with 2-aminoacetonitrile hydrochloride to form an intermediate.
- Cyclization : This intermediate undergoes cyclization under reflux conditions in ethanol to yield the desired triazine derivative.
Comparative Analysis
The following table summarizes key biological activities and properties compared to other similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High (GI50 = M) | Moderate | Enzyme inhibition |
| Similar Triazines | Variable | High | Enzyme inhibition and receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
